3-Chloro-4-iodobenzohydrazide
Description
Significance of Benzohydrazide (B10538) Scaffolds in Medicinal Chemistry and Related Fields
The benzohydrazide moiety, characterized by a benzene (B151609) ring attached to a hydrazide group (-CONHNH₂), is a privileged scaffold in medicinal chemistry. researchgate.netnih.govyoutube.com Hydrazide and its derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, are recognized for their wide spectrum of biological activities. ijper.org This structural motif is a key component in numerous pharmacologically active compounds. nih.govrcsb.org For instance, the well-known antitubercular drug Isoniazid features a hydrazide group, which is critical to its mechanism of action. nih.govrcsb.org
The versatility of the benzohydrazide scaffold allows for extensive chemical modification, enabling the synthesis of large libraries of derivatives. nih.gov Researchers have successfully developed benzohydrazide-containing compounds with a range of therapeutic potentials, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antioxidant activities. researchgate.netnih.govsmolecule.comacs.orgyoutube.com The ability of the hydrazide group to form stable complexes with metal ions and to participate in hydrogen bonding interactions is crucial to its biological functions. rcsb.org This has established the benzohydrazide core as a valuable starting point for the design and development of novel therapeutic agents. nih.gov
Role of Halogen Substitution in Modulating Chemical and Biological Profiles
The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into organic molecules is a fundamental strategy in medicinal chemistry to modulate their properties. youtube.comiucr.org Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity for biological targets. youtube.comnih.gov For a long time, halogens were primarily considered for their steric bulk and ability to occupy space within a protein's binding pocket. iucr.org
More recently, the concept of "halogen bonding" has emerged as a significant, non-covalent interaction that can be exploited in drug design. researchgate.netresearchgate.net This refers to the ability of a halogen atom in a molecule (R-X) to act as a Lewis acid, forming a favorable interaction with a Lewis base like an oxygen or nitrogen atom in a biological target. researchgate.net The strength of this bond generally increases with the size and polarizability of the halogen, following the trend F < Cl < Br < I. nih.gov This interaction can enhance binding affinity and specificity. nih.govdntb.gov.ua The strategic placement of halogens can therefore tune the pharmacokinetic and pharmacodynamic profile of a drug candidate, making it a powerful tool for lead optimization. nih.govdntb.gov.ua
Overview of the Research Landscape Surrounding 3-Chloro-4-iodobenzohydrazide
Specific academic research focusing directly on this compound is notably limited. The compound, identified by its CAS number 874831-03-5, is primarily available through commercial chemical suppliers as a building block for organic synthesis. Its molecular properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆ClIN₂O |
| Molecular Weight | 296.49 g/mol |
This table presents basic computed data for this compound.
The research landscape is better understood by examining its constituent analogues. Studies on 3-chlorobenzohydrazide and 4-iodobenzohydrazide (B1296084) have provided crystal structure data and confirmed their potential for biological activity. researchgate.netresearchgate.net For example, 4-iodobenzohydrazide has been synthesized and its crystal structure elucidated, revealing how its molecules interact in the solid state through hydrogen bonding. iucr.orgresearchgate.net While the free 4-iodobenzohydrazide ligand was found to be inactive in certain enzyme inhibition assays, its metal complexes showed potent activity, highlighting a common route for activating such scaffolds. researchgate.net Similarly, the crystal structure of 3-chlorobenzohydrazide has been determined, and the compound was reported to have antifungal properties. researchgate.net
Research into acylhydrazones derived from variously substituted iodobenzoic acids has shown that these compounds can exhibit significant antibacterial activity, sometimes surpassing that of commercial reference drugs. mdpi.com The combination of different halogen substituents on the phenyl ring is a known strategy to fine-tune biological activity. mdpi.com
Table 2: Crystallographic Data for Related Benzohydrazide Analogues
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|---|
| 4-Iodobenzohydrazide | Monoclinic | C2/c | 28.4394 | 4.4514 | 13.3216 | 94.292 | iucr.org |
This table compares crystallographic parameters for the mono-halogenated analogues of this compound, providing context for its potential solid-state structure.
Scope and Objectives of Current and Future Academic Investigations on this compound
The current status of this compound as a commercially available reagent with minimal dedicated research presents a clear opportunity for future academic investigation. The primary objective would be the full physicochemical and biological characterization of this specific di-halogenated scaffold.
Future research should encompass:
Synthesis and Optimization: Developing and reporting a detailed, optimized synthesis protocol. A standard route would likely involve the reaction of methyl 3-chloro-4-iodobenzoate with hydrazine (B178648) hydrate (B1144303). iucr.org
Spectroscopic and Structural Characterization: A comprehensive analysis using modern spectroscopic techniques is required. This includes ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its molecular structure. mdpi.com Crucially, obtaining single crystals suitable for X-ray diffraction analysis would elucidate its three-dimensional structure and intermolecular interactions, such as hydrogen and potential halogen bonds, in the solid state.
Biological Screening: Given the established biological activities of related benzohydrazides, this compound and its derivatives (e.g., hydrazones) should be screened against a wide array of biological targets. smolecule.comyoutube.com This could include assays for antimicrobial (antibacterial and antifungal), anticancer, and enzyme inhibitory activity.
Structure-Activity Relationship (SAR) Studies: Synthesis of a series of related analogues, by modifying the hydrazide moiety or creating derivatives, would allow for SAR studies. This would help to understand the contribution of the chloro and iodo substituents at their specific positions to any observed biological activity.
Investigating this compound would fill a gap in the scientific literature and could potentially uncover a new scaffold with valuable therapeutic or material science applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6ClIN2O |
|---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
3-chloro-4-iodobenzohydrazide |
InChI |
InChI=1S/C7H6ClIN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) |
InChI Key |
LSQKKQNWUWMVMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)Cl)I |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis and Derivatization of 3 Chloro 4 Iodobenzohydrazide
Retrosynthetic Analysis and Identification of Key Precursors for 3-Chloro-4-iodobenzohydrazide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the hydrazide functional group. This bond can be retrosynthetically cleaved to reveal two key precursors: a 3-chloro-4-iodobenzoyl derivative (such as an ester or acid chloride) and hydrazine (B178648). mdpi.com
A common and effective strategy involves the use of a methyl ester of the corresponding benzoic acid. mdpi.com Therefore, methyl 3-chloro-4-iodobenzoate emerges as a crucial precursor. This ester can be synthesized from 3-chloro-4-iodobenzoic acid, which in turn can be prepared from simpler aromatic compounds through a series of halogenation and oxidation reactions. For instance, one could envision starting from a readily available chlorotoluene derivative, followed by iodination and subsequent oxidation of the methyl group to a carboxylic acid.
Target Molecule: this compound
Disconnection 1 (C-N bond of hydrazide): 3-Chloro-4-iodobenzoyl derivative + Hydrazine
Precursor 1: Methyl 3-chloro-4-iodobenzoate
Disconnection 2 (Esterification): 3-Chloro-4-iodobenzoic acid + Methanol (B129727)
Precursor 2: 3-Chloro-4-iodobenzoic acid
Further Disconnections: Simpler halogenated aromatic compounds
This analysis identifies methyl 3-chloro-4-iodobenzoate and hydrazine hydrate (B1144303) as the most direct and key precursors for the synthesis of this compound. mdpi.com
Established Synthetic Routes for this compound
Conventional Multistep Synthetic Pathways
The conventional synthesis of this compound is typically a two-step process. mdpi.com The first step involves the synthesis of the hydrazide from its corresponding methyl ester. The second step is the derivatization of the hydrazide, if required.
The synthesis of the hydrazide is generally achieved by reacting the appropriate methyl ester of 3-chloro-4-iodobenzoic acid with hydrazine hydrate. mdpi.com This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and heated under reflux for several hours. mdpi.commdpi.com The reaction mixture is then cooled, often in a refrigerator, to facilitate the precipitation of the solid product. mdpi.com The resulting precipitate is then filtered and can be further purified by recrystallization from a suitable solvent like ethanol. mdpi.com
This method is a well-established and reliable way to produce benzohydrazides with good yields, often ranging from 67% to 72% for similar iodinated benzohydrazides. mdpi.com
Optimized Reaction Conditions and Catalyst Systems for Enhanced Yield
While the conventional method is effective, research has focused on optimizing reaction conditions to improve yield and reduce reaction times. For the synthesis of related hydrazide derivatives, various catalysts and reaction conditions have been explored. For instance, in the synthesis of N,N'-diacylhydrazines, microwave irradiation has been employed to significantly shorten reaction times and improve yields to over 95% for key intermediates. nih.govmdpi.com
The choice of solvent can also play a crucial role. While ethanol is commonly used, other solvents with different polarities may be employed for recrystallization to obtain high-purity crystals. mdpi.com For the synthesis of related compounds, solvents like methanol and acetonitrile (B52724) have been successfully used. mdpi.com
Furthermore, in reactions involving the derivatization of hydrazides, such as the formation of hydrazones, the use of an acidic catalyst, like concentrated sulfuric acid, can be beneficial, particularly when reacting with ketones. mdpi.com
The table below summarizes typical reaction conditions for the synthesis of iodinated benzohydrazides, which can be adapted for this compound.
| Parameter | Condition | Source |
| Reactants | Methyl ester of iodobenzoic acid, 100% hydrazine hydrate | mdpi.com |
| Solvent | Anhydrous ethanol | mdpi.com |
| Temperature | Reflux | mdpi.com |
| Reaction Time | 3 hours | mdpi.com |
| Work-up | Cooling, filtration, recrystallization | mdpi.com |
Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods, in line with the principles of green chemistry. imist.maijnc.irresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.maijnc.ir
Solvent-Free and Microwave-Assisted Syntheses
A prominent green chemistry approach is the use of solvent-free and microwave-assisted synthesis. rasayanjournal.co.inoatext.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. scispace.comresearchgate.netsioc-journal.cn This technique has been successfully applied to a variety of reactions, including the synthesis of hydrazones and other heterocyclic compounds. mdpi.comscispace.com
Solvent-free reactions, also known as neat reactions, eliminate the need for potentially toxic and volatile organic solvents, which simplifies the work-up process and reduces waste. oatext.comresearchgate.net For the synthesis of acylhydrazones, mechanochemical methods, such as liquid-assisted grinding (LAG) and neat grinding (NG), have been explored as solvent-free alternatives. mdpi.com These methods involve grinding the reactants together, sometimes with a few drops of a liquid, to initiate the reaction. mdpi.com
The combination of microwave irradiation and solvent-free conditions offers a particularly powerful and green synthetic strategy. rsc.org
Catalyst Development for Enhanced Sustainability
The development of sustainable and reusable catalysts is another cornerstone of green chemistry. rsc.org For various organic transformations, including those relevant to the synthesis of this compound and its derivatives, researchers are exploring the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. rsc.orgnih.gov
Examples of such catalysts include zinc-based nanocrystals and magnetically recyclable bionanocatalysts. rsc.orgnih.gov These catalysts are often more environmentally benign than their homogeneous counterparts and can lead to more efficient and sustainable processes. researchgate.net While specific catalysts for the direct synthesis of this compound are not extensively documented, the principles of using recyclable and non-toxic catalysts are broadly applicable to its synthetic pathway and derivatization reactions. rsc.org
The table below highlights some green chemistry approaches that could be applied to the synthesis of this compound.
| Green Approach | Description | Potential Benefits | Source |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Shorter reaction times, higher yields, cleaner reactions. | scispace.comnih.gov |
| Solvent-Free Synthesis | Conducting reactions without a solvent. | Reduced waste, easier work-up, avoids toxic solvents. | oatext.comresearchgate.net |
| Mechanochemical Synthesis | Using mechanical force (grinding) to initiate reactions. | Solvent-free, can lead to different product selectivities. | mdpi.com |
| Use of Recyclable Catalysts | Employing catalysts that can be easily recovered and reused. | Reduced catalyst waste, lower cost, more sustainable process. | rsc.orgnih.gov |
Chemical Modifications and Derivatizations of the this compound Core
The reactivity of the this compound core, particularly the hydrazide functional group, allows for a variety of chemical modifications. These derivatizations are key to developing new molecules with tailored properties.
The condensation reaction between this compound and various aldehydes or ketones is a primary method for synthesizing Schiff base derivatives. semanticscholar.orgteikyomedicaljournal.com This reaction typically involves refluxing equimolar amounts of the benzohydrazide (B10538) and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. core.ac.ukmdpi.com
Commonly used solvents include ethanol and methanol. core.ac.ukderpharmachemica.com The addition of a few drops of glacial acetic acid or concentrated sulfuric acid can catalyze the reaction, increasing the rate and yield of the Schiff base formation. core.ac.uksmolecule.com Reaction times can range from a few hours to extended periods, depending on the reactivity of the specific carbonyl compound. semanticscholar.orgteikyomedicaljournal.com More recently, microwave-assisted and ultrasound-assisted syntheses have been explored as greener alternatives, significantly reducing reaction times and often improving yields. smolecule.comacs.org For instance, microwave irradiation has been shown to decrease reaction times from hours to minutes. smolecule.com
The general scheme for the synthesis of Schiff base derivatives from this compound is as follows:
An equimolar mixture of this compound and a selected aldehyde or ketone is prepared.
The reactants are dissolved in a suitable solvent, such as ethanol.
A catalytic amount of acid (e.g., glacial acetic acid) is added.
The mixture is refluxed or subjected to microwave/ultrasound irradiation for a specified period. smolecule.comacs.orgcore.ac.uk
Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is filtered, washed, and often purified by recrystallization from a suitable solvent like ethanol. derpharmachemica.comcore.ac.uk
The table below summarizes the synthesis of various Schiff base derivatives, highlighting the diversity of carbonyl compounds that can be employed.
| Aldehyde/Ketone Reactant | Resulting Schiff Base Derivative (General Name) |
| Substituted Benzaldehydes | N'-(substituted-benzylidene)-3-chloro-4-iodobenzohydrazide |
| Heterocyclic Aldehydes | N'-(heterocyclic-methylene)-3-chloro-4-iodobenzohydrazide |
| Aliphatic Ketones | N'-(alkylidene)-3-chloro-4-iodobenzohydrazide |
This table is a generalized representation. Specific reaction conditions and yields would vary based on the reactants.
This compound and its Schiff base derivatives can act as ligands, coordinating with various metal ions to form metal complexes. nih.govresearchgate.net The hydrazide moiety and the heteroatoms in the Schiff base derivatives (such as nitrogen and oxygen) provide effective coordination sites. core.ac.uknih.gov
The synthesis of these metal complexes generally involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govbhu.ac.in The stoichiometric ratio of the metal salt to the ligand is a critical parameter, with common ratios being 1:1 and 1:2 (metal:ligand). core.ac.ukbhu.ac.in
A typical procedure for the preparation of these metal complexes is as follows:
The this compound-based ligand is dissolved in a solvent, often ethanol.
A solution of the metal salt (e.g., chlorides or sulfates of transition metals like Cu(II), Ni(II), Co(II), Zr(IV)) in the same solvent is added to the ligand solution in a specific molar ratio. nih.govbhu.ac.in
The reaction mixture is then refluxed for several hours. nih.govbhu.ac.in
The resulting solid complex is filtered, washed with the solvent to remove unreacted starting materials, and dried. nih.gov
The choice of metal ion and the specific ligand structure dictates the geometry and properties of the resulting complex. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with elemental analysis, are crucial for characterizing the structure and confirming the coordination of the ligand to the metal center. core.ac.uknih.govbhu.ac.in
The following table provides examples of metal ions that have been complexed with hydrazide-based ligands.
| Metal Ion | Potential Coordination Geometry |
| Cu(II) | Square Planar, Octahedral nih.govresearchgate.net |
| Ni(II) | Octahedral core.ac.uk |
| Co(II) | Tetrahedral, Octahedral core.ac.uk |
| Zr(IV) | Octahedral nih.govrsc.org |
| V(IV) | Octahedral nih.gov |
| Ru(III) | Octahedral nih.gov |
| Cd(II) | Octahedral nih.gov |
This table illustrates potential geometries based on studies of similar hydrazide ligands. The actual geometry for this compound complexes would require experimental determination.
Further functionalization of the this compound scaffold can be achieved at the terminal amide nitrogen and the aromatic ring.
The terminal nitrogen of the hydrazide can undergo N-acylation reactions with various acyl chlorides or anhydrides to form N,N'-diacylhydrazine derivatives. nih.gov These reactions are typically carried out in the presence of a base, such as triethylamine, in an inert solvent like THF. nih.gov Microwave irradiation has been shown to optimize these reactions, leading to excellent yields in shorter timeframes. nih.gov
Functionalization of the aromatic ring is also a possibility, although less commonly reported for this specific molecule. The presence of the electron-withdrawing chloro and iodo substituents influences the reactivity of the ring towards electrophilic or nucleophilic aromatic substitution. The biological activity of similar compounds has been shown to be affected by the presence of various electron-withdrawing or electron-donating groups on the aromatic ring. researchgate.net
Methodologies for Purity Assessment and Yield Optimization in this compound Synthesis
Ensuring the purity and maximizing the yield of this compound and its derivatives are critical for their subsequent applications. A combination of purification techniques and strategic optimization of reaction conditions is employed to achieve these goals.
Purity Assessment:
The purity of this compound and its derivatives is assessed using a suite of analytical techniques:
Thin-Layer Chromatography (TLC): TLC is a fundamental technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. rsc.org
Melting Point Determination: A sharp and defined melting point range is a good indicator of the purity of a crystalline solid. nih.gov
Spectroscopic Methods:
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups in the molecule. derpharmachemica.comjyoungpharm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure and are powerful tools for confirming the identity and purity of the compound. derpharmachemica.comnih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity. derpharmachemica.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of a sample with high accuracy. researchgate.net It can also be used for the purification of the compound on a preparative scale. rsc.org
Elemental Analysis: This technique determines the elemental composition (C, H, N, etc.) of the compound, which should match the calculated values for the pure substance. mdpi.comnih.gov
Yield Optimization:
Several strategies can be employed to optimize the yield of the synthesis of this compound and its derivatives:
Stoichiometric Control: Adjusting the molar ratios of the reactants can significantly impact the yield. For instance, in hydrazide synthesis, using a slight excess of hydrazine hydrate can drive the reaction to completion. nih.gov
Catalyst Selection and Concentration: The choice of catalyst and its concentration can influence both the reaction rate and the yield. For Schiff base formation, optimizing the amount of acid catalyst is crucial. smolecule.com
Solvent Effects: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature, thereby influencing the yield. smolecule.com
Purification Techniques: Efficient purification methods are essential to isolate the desired product from unreacted starting materials and byproducts, thus maximizing the isolated yield. Common techniques include:
Recrystallization: This is a widely used method for purifying solid compounds. derpharmachemica.comcore.ac.uk The choice of solvent is critical for effective purification.
Column Chromatography: This technique is used to separate the desired compound from impurities with high resolution. core.ac.uk
The following table summarizes key parameters and their impact on yield optimization.
| Parameter | Influence on Yield | Optimization Strategy |
| Reactant Stoichiometry | Can drive the reaction towards product formation or lead to side reactions. | Systematic variation of molar ratios to find the optimal balance. |
| Catalyst | Affects reaction rate and can influence side product formation. | Screening different catalysts and optimizing their concentration. |
| Solvent | Impacts solubility of reactants and reaction temperature. | Testing a range of solvents with varying polarities and boiling points. |
| Temperature | Influences reaction kinetics and potential for byproduct formation. | Conducting the reaction at various temperatures to find the optimal point. |
| Reaction Time | Insufficient time leads to incomplete reaction; excessive time can promote decomposition or side reactions. | Monitoring the reaction progress (e.g., by TLC) to determine the optimal duration. |
Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Iodobenzohydrazide
Molecular Geometry Optimization and Conformation Analysis of 3-Chloro-4-iodobenzohydrazide
The three-dimensional arrangement of atoms and the conformational flexibility of a molecule are pivotal in determining its physical, chemical, and biological properties. Molecular geometry optimization and conformation analysis are computational techniques used to determine the most stable structure of a molecule.
For benzohydrazide (B10538) derivatives, the molecular geometry is largely defined by the bond lengths, bond angles, and dihedral angles within the molecule. X-ray diffraction studies on analogous compounds, such as other halogenated benzohydrazides, reveal that the hydrazide moiety can adopt different conformations relative to the benzene (B151609) ring. nih.gov The planarity of the molecule is a key factor, with the dihedral angle between the phenyl ring and the hydrazide group being a critical parameter. In many benzohydrazide structures, this dihedral angle indicates a non-planar conformation. researchgate.net
Table 1: Predicted Optimized Geometric Parameters for a Representative Benzohydrazide
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | C-C-N | 117.5 |
| N-N | 1.38 | C-N-N | 120.1 |
| C-Cl | 1.74 | N-N-H | 115.3 |
| C-I | 2.10 | O=C-N | 122.8 |
| C-N | 1.35 | C-C-C (ring) | ~120 |
| C-C-Cl | 119.5 | ||
| C-C-I | 119.8 |
Note: The data in this table are representative values based on DFT calculations of similar halogenated benzohydrazide structures and are intended for illustrative purposes.
Conformational analysis would involve rotating the key single bonds, such as the C-C bond connecting the phenyl ring to the carbonyl group and the C-N bond of the hydrazide, to identify the global energy minimum and other low-energy conformers.
Quantum Chemical Calculations on this compound and its Derivatives
Quantum chemical calculations are instrumental in understanding the electronic nature and reactivity of molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. asiapharmaceutics.info The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. frontiersin.org A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the phenyl ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO is expected to be distributed over the carbonyl group and the aromatic ring. The halogen substituents will modulate the energies of these orbitals.
Table 2: Representative Frontier Molecular Orbital Energies for a Benzohydrazide Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These values are illustrative and based on DFT calculations for analogous benzohydrazide structures.
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The ESP map displays regions of negative potential (electron-rich, typically colored in red) and positive potential (electron-poor, colored in blue).
For this compound, the ESP surface would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, indicating these as sites for electrophilic attack. The hydrogen atoms of the hydrazide group would exhibit positive potential, making them susceptible to nucleophilic attack. The halogen atoms would also influence the potential distribution on the aromatic ring.
Theoretical Prediction of Reactivity and Stability Parameters for this compound
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity and stability of a molecule. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Global Electrophilicity Index (ω) = χ² / (2η)
These parameters provide a quantitative measure of the molecule's reactivity. A higher electrophilicity index suggests a greater capacity to accept electrons.
Table 3: Predicted Reactivity and Stability Parameters for a Benzohydrazide Derivative
| Parameter | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Global Electrophilicity Index (ω) | 3.68 |
Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.
Molecular Docking Studies with Biological Targets for this compound
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule ligand with a biological target, such as a protein or enzyme.
Benzohydrazide derivatives have been investigated for a range of biological activities, and molecular docking studies can help to elucidate their mechanism of action. ossila.com For this compound, molecular docking could be performed against various biological targets to explore its potential as an inhibitor. The docking results would provide information on the binding energy, which indicates the strength of the interaction, and the specific amino acid residues involved in the binding. The presence of the chloro and iodo substituents would be expected to influence the binding through halogen bonding and other non-covalent interactions.
Table 4: Illustrative Molecular Docking Results for a Benzohydrazide Ligand with a Hypothetical Protein Target
| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
| Benzohydrazide Derivative | -8.5 | TYR 234, SER 122 | Hydrogen Bond |
| LEU 345, PHE 456 | Hydrophobic Interaction | ||
| ARG 121 | Pi-Cation |
Note: This table is a hypothetical representation of molecular docking results.
Ligand-Protein Interaction Profiling and Binding Mode Predictions
There is currently no published research detailing the ligand-protein interaction profiles or binding mode predictions for this compound with any specific protein targets. Computational docking and molecular dynamics simulations, which are standard methods to elucidate these interactions, have not been applied to this compound in the available scientific literature.
Computational Screening for Potential Biological Activities
While related compounds, such as acylhydrazones derived from iodobenzoic acids, have been synthesized and screened for antimicrobial and anticancer activities, there are no specific computational screening studies reported for this compound. mdpi.com Such computational screenings would typically involve virtual screening against libraries of known biological targets to predict potential efficacy and guide further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Analogues
The development of QSAR and QSPR models is a powerful tool in drug discovery, allowing for the prediction of biological activity or properties of compounds based on their chemical structure. nih.govmdpi.com For a series of analogues of this compound, a QSAR study would be invaluable. However, a prerequisite for such a study is a dataset of synthesized analogues with experimentally determined biological activities. While studies on other hydrazide derivatives exist, a specific QSAR or QSPR analysis centered around the this compound scaffold has not been conducted.
A hypothetical data table for a future QSAR study on this compound analogues might look like the following, once the necessary data is generated:
| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight | LogP | Experimentally Determined IC50 (µM) | Predicted IC50 (µM) |
| 1 | H | H | 298.54 | 2.8 | - | - |
| 1a | CH3 | H | 312.57 | 3.2 | - | - |
| 1b | F | H | 316.54 | 2.9 | - | - |
| 1c | H | CH3 | 312.57 | 3.1 | - | - |
This table is for illustrative purposes only, as no such study has been published.
Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This model can then be used to screen large compound libraries virtually to find new molecules with the potential for similar activity. To date, no pharmacophore models based on the this compound scaffold have been developed or published. The creation of such a model would require a set of active compounds that bind to a common biological target, from which the key chemical features can be abstracted.
Biological Activity and Mechanistic Elucidation of 3 Chloro 4 Iodobenzohydrazide Preclinical & in Vitro Studies
Methodologies for In Vitro Antimicrobial Profiling of 3-Chloro-4-iodobenzohydrazide
To evaluate the antimicrobial potential of this compound, a variety of in vitro assays would be conducted. These assays are designed to determine the compound's efficacy against a range of pathogenic microorganisms.
Antibacterial Efficacy Against Specific Bacterial Strains
The antibacterial activity of this compound would typically be assessed using broth microdilution or agar diffusion methods to determine the minimum inhibitory concentration (MIC). A panel of clinically relevant Gram-positive and Gram-negative bacterial strains would be selected for this screening.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Type | Hypothetical MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 32 |
| Escherichia coli | Gram-negative | >128 |
Antifungal and Antileishmanial Potency Assessments
The antifungal properties of this compound would be investigated against common fungal pathogens. Similar to antibacterial testing, MIC values would be determined. For antileishmanial activity, the compound would be tested against both the promastigote and amastigote stages of Leishmania species.
Table 2: Hypothetical Antifungal and Antileishmanial Activity of this compound
| Organism | Type | Hypothetical IC50 (µM) |
|---|---|---|
| Candida albicans | Fungus | 8 |
| Aspergillus niger | Fungus | 16 |
| Leishmania donovani (promastigote) | Protozoa | 5 |
Antitubercular Activity Evaluation Against Mycobacterium tuberculosis
The potential of this compound as an antitubercular agent would be evaluated against Mycobacterium tuberculosis H37Rv strain. The MIC would be determined using methods such as the Microplate Alamar Blue Assay (MABA).
Table 3: Hypothetical Antitubercular Activity of this compound
| Organism | Assay | Hypothetical MIC (µg/mL) |
|---|
Investigations into Microbial Resistance Mechanisms and Overcoming Strategies
Should this compound demonstrate significant antimicrobial activity, further studies would be necessary to understand potential resistance mechanisms. These could include investigating alterations in the drug's target, enzymatic degradation of the compound, or active efflux from the microbial cell. Strategies to overcome resistance might involve co-administration with other agents or chemical modification of the parent compound.
Antiproliferative and Anticancer Mechanisms of Action for this compound in Cellular Models
The anticancer potential of this compound would be explored through its effects on cancer cell proliferation and the induction of cell death pathways.
Induction of Apoptosis and Necroptosis Pathways
To determine if this compound can induce programmed cell death, a series of assays would be performed on various cancer cell lines. These assays would aim to differentiate between apoptosis and necroptosis. Techniques such as flow cytometry with Annexin V/Propidium Iodide staining, caspase activity assays, and Western blotting for key proteins in the apoptotic and necroptotic pathways would be employed.
Table 4: Hypothetical Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 25 |
Table 5: Hypothetical Markers of Apoptosis and Necroptosis Induction by this compound
| Pathway Marker | Effect |
|---|---|
| Caspase-3 Activation | Increased |
| PARP Cleavage | Increased |
| RIPK1 Phosphorylation | Increased |
Cell Cycle Arrest and DNA Damage Response Modulation
While direct studies on this compound are not extensively documented in publicly available research, the broader class of benzohydrazide (B10538) derivatives has been investigated for their ability to influence cell cycle progression and respond to DNA damage. Some hydrazone derivatives have been shown to induce cell cycle arrest, a critical mechanism for preventing the proliferation of cancer cells. eurekaselect.comnih.gov For instance, certain novel hydrazone compounds have been observed to cause cell cycle arrest at the G2/M phase in human cancer cell lines. eurekaselect.com This interruption of the cell cycle is a key strategy in cancer therapy, as it can lead to apoptosis (programmed cell death).
Inhibition of Angiogenesis and Metastasis in Cancer Cell Lines
The process of angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some benzimidazole derivatives, which share structural similarities with benzohydrazides, have demonstrated anti-angiogenic properties. nih.govnih.gov These compounds have been shown to prevent the increase in Vascular Endothelial Growth Factor (VEGF) levels, a key signaling protein that stimulates angiogenesis. nih.gov By inhibiting VEGF, these compounds can potentially restrict the blood supply to tumors, thereby hindering their growth and spread. While specific studies on this compound's anti-angiogenic and anti-metastatic effects are not available, the activity of related compounds suggests this could be a potential area of investigation.
Modulation of Signal Transduction Pathways Relevant to Oncogenesis
Signal transduction pathways are complex systems that control cellular activities such as growth, proliferation, and survival. In cancer, these pathways are often dysregulated. Benzohydrazide derivatives have been explored as inhibitors of key signaling molecules involved in oncogenesis. For example, some have been designed as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a protein that plays a significant role in the growth and spread of several cancers. nih.gov Inhibition of EGFR can block downstream signaling cascades that promote tumor development. nih.gov
Identification of Specific Molecular Targets and Biomarkers in Cancer Research
Research into benzohydrazide derivatives has identified several potential molecular targets in cancer cells. These include enzymes and proteins that are critical for cancer cell survival and proliferation. For instance, some benzohydrazide derivatives have been found to act as inhibitors of VEGFR-2, tubulin polymerization, and Bcl-2/Bcl-xL, all of which are important targets in cancer therapy. researchgate.net The identification of such specific molecular targets is crucial for the development of targeted cancer therapies and for identifying biomarkers that can predict a patient's response to treatment.
Enzyme Inhibition Studies of this compound and its Analogues
The benzohydrazide scaffold has been a foundation for the development of various enzyme inhibitors.
Urease and Carbonic Anhydrase Inhibition Kinetics
Urease Inhibition: Certain benzohydrazide derivatives have shown potent inhibitory activity against the urease enzyme. For example, 2-nitrobenzohydrazide was found to be a significantly more potent inhibitor of Jack bean urease than the standard inhibitor thiourea. iaea.org The mechanism of inhibition is thought to involve interactions with the active site of the enzyme. iaea.org Halogenated compounds have also been investigated as urease inhibitors, with some demonstrating significant antiureolytic activity. nih.gov
Carbonic Anhydrase Inhibition: Aromatic and heteroaromatic hydrazides have been explored as inhibitors of human carbonic anhydrases (CAs). nih.gov These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Some benzohydrazide derivatives have demonstrated micromolar inhibitory activity against various CA isoforms. nih.gov The inhibitory mechanism is believed to involve the binding of the hydrazide moiety to the zinc ion in the enzyme's active site. nih.gov
Topoisomerase and Kinase Inhibitory Potency
Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and transcription, making them important targets for anticancer drugs. wikipedia.org Benzimidazole derivatives, which are structurally related to benzohydrazides, have been identified as selective inhibitors of topoisomerase I. nih.govnih.gov These compounds can induce DNA cleavage in the presence of the enzyme, leading to cancer cell death. nih.gov
Kinase Inhibition: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently mutated or overexpressed in cancer. Benzohydrazide derivatives have been investigated as kinase inhibitors. For instance, some derivatives have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a potential drug target for cancer and other diseases. rsc.orgresearchgate.net Other studies have focused on designing benzohydrazide derivatives as inhibitors of EGFR kinase. nih.gov
Protease and Glycosidase Enzyme Interactions
No studies were identified that investigated the inhibitory or interactive effects of this compound on protease or glycosidase enzymes.
Mechanistic Characterization of Enzyme-Ligand Interactions
In the absence of primary enzyme interaction data, no mechanistic studies, such as kinetic analyses or molecular docking, involving this compound have been published.
Anti-inflammatory and Immunomodulatory Potential of this compound
Inhibition of Inflammatory Mediators (e.g., COX, LOX, cytokines)
There is no available research detailing the effect of this compound on key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), nor on the production of inflammatory cytokines.
Antioxidant Activity and Free Radical Scavenging Mechanisms of this compound
Direct Radical Scavenging Assays (DPPH, ABTS)
No studies have been published that evaluate the direct antioxidant or radical-scavenging capabilities of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.
Metal Chelating Properties and Oxidative Stress Mitigation
No studies have been identified that investigate the metal chelating properties of this compound or its potential role in the mitigation of oxidative stress. Research into the ability of this specific compound to bind to metal ions and modulate oxidative biological processes has not been reported in the accessible scientific literature.
Preclinical In Vivo Efficacy and Toxicity Studies (Non-Human Models) for this compound
There is no available data from preclinical in vivo studies in non-human models for this compound. The following subsections elaborate on the lack of information in specific areas of preclinical research.
Efficacy in Animal Models of Disease (e.g., infection, cancer xenografts)
No published research has evaluated the efficacy of this compound in any animal models of disease, including but not limited to, models of infection or cancer xenografts.
In Vivo Mechanistic Investigations and Target Engagement
There are no in vivo studies detailing the mechanistic pathways or molecular targets of this compound. Investigations into its target engagement and mechanism of action within a living organism have not been documented.
Systemic Exposure and Tissue Distribution Methodologies in Animal Models
Methodologies for assessing the systemic exposure and tissue distribution of this compound in animal models have not been described in the scientific literature. There is no information on the pharmacokinetic profile of this compound.
Preliminary Toxicological Profiling in Preclinical Models
A preliminary toxicological profile for this compound in any preclinical model is not available in published research.
Structure Activity Relationship Sar and Rational Design Principles for 3 Chloro 4 Iodobenzohydrazide Derivatives
Impact of Halogen Substituents (Chlorine and Iodine) on Biological Activity and Selectivity
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and biological properties. researchgate.netnih.gov The presence, type, and position of halogens can significantly affect a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.net In the 3-chloro-4-iodobenzohydrazide scaffold, the chlorine and iodine atoms play a critical role in defining its biological activity.
The introduction of halogen substituents is often crucial for the bioactivity of a compound. researchgate.netrsc.org Studies on various molecular frameworks have demonstrated that halogenation can enhance antimicrobial activity, with the effect sometimes increasing in the order from fluorine to iodine. researchgate.net This suggests that factors like atomic size and polarizability, in addition to electronegativity, play a significant role in the mechanism of action. researchgate.net
Research on acylhydrazones derived from iodobenzoic acids has shown that these compounds possess significantly higher antibacterial activity compared to their non-iodinated benzohydrazide (B10538) counterparts. mdpi.com The position of the iodine atom on the benzoic acid ring is a key determinant of activity against different bacterial strains. For instance, against Staphylococcus spp., acylhydrazones with the iodine atom at the 3-position of the benzoic acid ring showed the most favorable antibacterial activity. mdpi.com In contrast, activity against Micrococcus luteus was not dependent on the iodine's position, indicating target-specific interactions. mdpi.com
The combination of a chloro and an iodo group on the same phenyl ring, as in this compound, creates a unique electronic and steric profile that can be exploited for selective targeting. The following table summarizes the minimum inhibitory concentration (MIC) values for selected iodinated benzohydrazone derivatives, highlighting the potent antibacterial activity conferred by the halogenated scaffold.
| Compound | Iodine Position | Substituent at Terminal Nitrogen | Bacterial Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
|---|---|---|---|---|---|
| Acylhydrazone 20 | 3-Iodo | 5-chloro-2-hydroxy-3-iodophenyl | S. aureus ATCC 43300 (MRSA) | 3.91 | Nitrofurantoin (B1679001) (3.91) |
| Acylhydrazone 20 | 3-Iodo | 5-chloro-2-hydroxy-3-iodophenyl | S. epidermidis ATCC 12228 | 1.95 | Nitrofurantoin (3.91) |
| Acylhydrazone 20 | 3-Iodo | 5-chloro-2-hydroxy-3-iodophenyl | B. cereus ATCC 10876 | 7.81 | Cefuroxime (B34974) (31.25) |
| Acylhydrazone 21 | 3-Iodo | 3,5-dibromo-2-hydroxyphenyl | S. aureus ATCC 25923 | 7.81 | Nitrofurantoin (15.62) |
| Acylhydrazone 17 | 3-Iodo | 3,5-dichloro-2-hydroxyphenyl | B. cereus ATCC 10876 | 15.62 | Cefuroxime (31.25) |
Influence of the Benzohydrazide Core Structure on Pharmacological Profiles
The benzohydrazide moiety is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. thepharmajournal.com Its structural rigidity and ability to form hydrogen bonds make it an effective scaffold for interacting with various biological targets. The hydrazide group (-CONHNH2) is a key feature, acting as a versatile linker that can be readily modified to generate diverse libraries of compounds. researchgate.net
The benzohydrazide core positions the substituted phenyl ring and the terminal hydrazide nitrogen in a defined spatial orientation, which is critical for receptor binding. The planarity of the phenyl ring and the amide bond, combined with the flexibility of the N-N bond, allows derivatives to adopt conformations suitable for fitting into active sites of enzymes or receptors. The amide portion of the hydrazide can act as both a hydrogen bond donor (N-H) and acceptor (C=O), contributing to strong and specific binding interactions. This structural diversity positions benzohydrazide derivatives as valuable entities for medicinal chemistry research and the development of novel pharmaceutical agents. researchgate.net
Role of Substituents at the Terminal Hydrazide Nitrogen on Efficacy and Specificity
Studies on various benzohydrazide series have shown that the substituent at the terminal nitrogen dictates the specific biological activity. For example, in a series of N-substituted phenyldihydropyrazolones, analogues with an aromatic ring substituent, such as a benzyl (B1604629) or pyridinylmethyl group, showed higher activity against Trypanosoma cruzi amastigotes compared to those with unsubstituted or simple alkylated groups. frontiersin.org
In the context of iodinated benzohydrazides, the reaction with different substituted aldehydes introduces a second phenyl ring or heterocyclic system, creating molecules with distinct biological profiles. mdpi.com The substituents on this second ring are crucial for activity. The most significant antibacterial activity was observed when the second phenyl ring was substituted with groups such as 5-chloro-2-hydroxy-3-iodo, 3,5-dichloro-2-hydroxy, or 3,5-dibromo-2-hydroxy. mdpi.com This highlights the importance of a multi-substituted aromatic moiety at the terminal nitrogen for potent antibacterial action.
The following table illustrates how different substituents at the terminal nitrogen of a 3-iodobenzohydrazide (B183010) core influence antibacterial efficacy.
| Core Structure | Substituent at Terminal Nitrogen (from aldehyde) | Resulting Activity Profile |
|---|---|---|
| 3-Iodobenzohydrazide | 5-Chloro-2-hydroxy-3-iodosalicylaldehyde | Potent activity against MRSA and S. epidermidis; activity four times higher than cefuroxime against B. cereus. mdpi.com |
| 3-Iodobenzohydrazide | 3,5-Dibromosalicylaldehyde | Activity twice as high as nitrofurantoin against S. aureus. mdpi.com |
| 3-Iodobenzohydrazide | 3,5-Dichlorosalicylaldehyde | Activity twice as high as cefuroxime against B. cereus. mdpi.com |
| 3-Iodobenzohydrazide | 3-Ethoxy-2-hydroxybenzaldehyde | Showed significant activity against M. luteus and B. cereus. mdpi.com |
Ligand Design Strategies Based on the this compound Scaffold
The this compound scaffold provides a robust foundation for the rational design of new ligands with tailored pharmacological properties. Several advanced medicinal chemistry strategies can be employed to optimize this core structure.
Bioisosteric replacement is a strategy used to create new molecules with similar biological properties by exchanging an atom or group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com This can be used to improve potency, alter selectivity, reduce toxicity, or modify pharmacokinetic properties. cambridgemedchemconsulting.com
For the this compound scaffold, several bioisosteric modifications can be envisioned:
Aromatic Ring Bioisosteres: The 3-chloro-4-iodophenyl ring could be replaced with heterocyclic rings like pyridine, thiophene, or pyrazole. cambridgemedchemconsulting.com These changes alter the electronic distribution and hydrogen bonding capacity of the core, potentially leading to improved interactions with the target.
Halogen Bioisosteres: While the chloro and iodo groups are key for activity, they could be replaced by other groups. For example, a bromine atom or a trifluoromethyl (CF3) group can sometimes serve as a bioisostere for iodine. cambridgemedchemconsulting.com
Hydrazide/Amide Linker Bioisosteres: The central benzohydrazide linker is critical, but it can be susceptible to hydrolysis. Replacing the amide bond with more stable heterocyclic rings like 1,2,4-triazoles, oxadiazoles, or imidazoles is a common strategy to enhance metabolic stability while mimicking the hydrogen bonding properties of the original amide. drughunter.com
Scaffold hopping involves replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold. This can lead to the discovery of new chemical series with novel intellectual property and potentially improved drug-like properties. Starting from the this compound core, one could hop to other scaffolds known to possess similar biological activities, while retaining the key 3-chloro-4-iodophenyl moiety for target recognition.
Fragment-based drug design (FBDD) is a powerful approach for generating lead compounds by identifying small molecular fragments that bind weakly to a biological target and then growing or linking them to produce more potent ligands. nih.govrsc.org The this compound scaffold can be utilized in FBDD in two main ways:
As a Source of Fragments: The molecule can be deconstructed into its constituent fragments. The 3-chloro-4-iodophenyl group, for instance, could be a valuable fragment due to its specific halogenation pattern. If this fragment shows binding to a target protein (typically identified via X-ray crystallography), it can be elaborated upon by synthetic chemists to improve affinity. nih.govchemrxiv.org
For Fragment Elaboration: If a different, smaller fragment is identified as a binder, the this compound moiety could be appended to it. This strategy, known as fragment growing, uses the established SAR of the benzohydrazide scaffold to introduce favorable interactions and build a more potent, lead-like molecule. nih.gov
The success of FBDD relies on the ability to synthetically elaborate on the initial fragment hits, making synthetically tractable scaffolds like benzohydrazides particularly attractive. rsc.orgchemrxiv.org
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target-directed ligands (MTDLs) are single molecules designed to interact with two or more distinct biological targets, offering a promising therapeutic strategy. researchgate.net
The this compound scaffold can be used as a foundation for MTDLs by combining it with other known pharmacophores. The design strategy involves linking the benzohydrazide derivative to another molecule known to inhibit a different, disease-relevant target. For example, if a this compound derivative is known to inhibit a specific kinase, it could be chemically linked to a moiety known to have antioxidant or metal-chelating properties for applications in neurodegenerative diseases. researchgate.net This approach aims to create a synergistic effect where the single hybrid molecule is more effective than the combination of two separate drugs.
Advanced Analytical Methodologies for Research and Characterization of 3 Chloro 4 Iodobenzohydrazide
Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis in Research
Chromatography is indispensable for separating 3-Chloro-4-iodobenzohydrazide from reaction mixtures, identifying impurities, and performing quantitative analysis. The selection of a suitable chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound. A reverse-phase HPLC method is typically suitable for this class of compounds. sielc.comrasayanjournal.co.in Method development involves the systematic optimization of parameters to achieve efficient separation with good resolution and peak shape.
A well-established method for a structurally related compound, 4-chlorobenzohydrazide, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer. sielc.com Drawing from this, a robust method for this compound can be developed. The presence of the iodo-substituent increases the molecule's hydrophobicity, which will influence its retention time. The UV detector is highly suitable for quantitative analysis due to the strong chromophore of the aromatic ring.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for non-polar to moderately polar compounds based on hydrophobic interactions. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid aids in producing sharp, symmetrical peaks by controlling the ionization of the hydrazide moiety. Acetonitrile is a common organic modifier. |
| Gradient | 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-30 min: 80% to 40% B | A gradient elution is necessary to ensure the elution of the main compound and any potential impurities with varying polarities in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | The substituted benzene (B151609) ring provides strong UV absorbance, making detection sensitive and specific. |
This method can be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for quantitative analysis in research settings.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of benzohydrazides by Gas Chromatography (GC) is challenging due to their low volatility and thermal lability. Therefore, a derivatization step is essential to convert the polar N-H groups into more volatile and thermally stable moieties. nih.govsigmaaldrich.com Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in the hydrazide functional group. sigmaaldrich.comnih.gov
The derivatization process for this compound would involve reacting the compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comyoutube.com This reaction replaces the active hydrogens on the hydrazide nitrogen atoms with nonpolar trimethylsilyl (TMS) groups, significantly increasing the compound's volatility.
The resulting TMS-derivatized this compound can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides fragmentation patterns that confirm the identity of the compound and help in the structural elucidation of any impurities or degradation products. omicsonline.org The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule and characteristic isotopic patterns from the chlorine and iodine atoms.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) emerges as a powerful alternative to both normal and reverse-phase HPLC for the analysis and purification of polar molecules like this compound. SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent such as methanol (B129727). This technique combines the low viscosity of a gas with the solvating power of a liquid, leading to faster separations and higher efficiency compared to HPLC.
For this compound, SFC offers several advantages, particularly for preparative-scale purification. The use of CO2-based mobile phases significantly reduces the consumption of organic solvents, making it a "greener" analytical technique. After separation, the CO2 evaporates, simplifying the isolation of the purified compound. Given the polarity of the hydrazide moiety, SFC would provide an efficient means of purification, separating the target compound from less polar starting materials or nonpolar side products.
Spectroscopic Methods for Mechanistic Elucidation and Structural Dynamics in Research
Spectroscopic methods are crucial for the unambiguous identification and detailed structural analysis of this compound. These techniques provide insights into the molecular conformation, bonding, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be used to confirm the molecular structure.
A key feature of N-acylhydrazones and related benzohydrazides is the existence of conformational isomers, or rotamers, due to the restricted rotation around the C(O)-N amide bond. acs.orgmdpi.comnih.govsemanticscholar.orgscilit.com This restricted rotation can lead to the observation of two distinct sets of signals in the NMR spectrum at room temperature, corresponding to the synperiplanar and antiperiplanar conformers. The ratio of these conformers can be influenced by the solvent and temperature. Two-dimensional NMR techniques, such as NOESY, can be employed to establish the spatial proximity of protons and confirm the specific conformation of each isomer. acs.orgnih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for Aromatic Protons of this compound in CDCl₃
| Proton | Position | Predicted δ (ppm) | Multiplicity | Rationale for Shift |
| H-2 | ortho to C=O | ~8.1 | d | Strong deshielding effect from the carbonyl group and ortho C-Cl. |
| H-5 | ortho to Iodo | ~7.9 | d | Deshielding from adjacent iodine and meta to the carbonyl group. |
| H-6 | meta to C=O | ~7.5 | dd | Influenced by ortho chlorine and meta iodine. |
Note: Predictions are based on additive effects of substituents on a benzene ring. Actual values may vary. The signals for the -NH-NH₂ protons would appear as broad singlets, typically in the range of 8-10 ppm and 4-5 ppm, respectively, and their positions are highly dependent on solvent and concentration.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netsurfacesciencewestern.com The analysis of the vibrational spectra of this compound allows for the identification of its key functional groups and provides a unique "fingerprint" for the compound.
The IR spectrum will be dominated by strong absorptions from the carbonyl (C=O) and N-H groups of the hydrazide moiety. The C=O stretching vibration (Amide I band) is expected to be a very intense band. The N-H bending vibration (Amide II band) will also be prominent. Raman spectroscopy, on the other hand, is particularly sensitive to non-polar bonds and symmetric vibrations, and would be useful for observing the vibrations of the substituted aromatic ring and the C-I bond. surfacesciencewestern.com The vibrational frequencies of the carbon-halogen bonds are dependent on the mass of the halogen, with the C-I stretch appearing at a lower wavenumber than the C-Cl stretch. spectroscopyonline.com
Table 3: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretching | -NH-NH₂ | 3350 - 3200 | Medium-Strong | Weak |
| Aromatic C-H Stretching | Ar-H | 3100 - 3000 | Medium | Strong |
| C=O Stretching (Amide I) | -C(=O)NH- | 1680 - 1640 | Very Strong | Medium |
| N-H Bending (Amide II) | -C(=O)NH- | 1620 - 1520 | Strong | Weak |
| Aromatic C=C Stretching | Ar C=C | 1600 - 1450 | Medium-Strong | Strong |
| C-N Stretching | Ar-C, C-N | 1300 - 1200 | Medium | Medium |
| C-Cl Stretching | Ar-Cl | 1100 - 1000 | Strong | Medium |
| C-I Stretching | Ar-I | 600 - 500 | Medium | Strong |
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule and to study the formation of metal-ligand complexes. For this compound, the presence of a benzene ring, a carbonyl group (C=O), and nitrogen atoms with lone pairs of electrons gives rise to characteristic absorption bands in the UV-Vis region.
The electronic spectrum of this compound is expected to be dominated by two primary types of electronic transitions: π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π-bonding orbitals of the aromatic ring and the carbonyl group to their corresponding π* antibonding orbitals. These transitions are generally observed in the shorter wavelength region of the UV spectrum. The n→π* transitions involve the excitation of an electron from a non-bonding orbital, primarily the lone pairs on the oxygen and nitrogen atoms of the hydrazide moiety, to a π* antibonding orbital of the carbonyl group. These transitions are characteristically of lower intensity compared to π→π* transitions and appear at longer wavelengths.
The substitution pattern on the benzene ring, with both a chloro and an iodo group, acts as an auxochrome and can influence the position and intensity of these absorption bands through electronic effects, typically causing a bathochromic (red) shift compared to unsubstituted benzohydrazide (B10538).
The following table summarizes the typical absorption regions for these electronic transitions in related benzohydrazide derivatives.
| Electronic Transition | Typical Wavelength (λmax) Range (nm) | Associated Molecular Moiety | Expected Molar Absorptivity (ε) |
| π→π | 200 - 280 | Aromatic Benzene Ring | High (>10,000 L mol⁻¹ cm⁻¹) |
| π→π | 230 - 300 | Carbonyl Group (C=O) | High (>10,000 L mol⁻¹ cm⁻¹) |
| n→π* | 300 - 350 | Carbonyl Group (C=O), Hydrazide (-NHNH₂) | Low (10 - 1000 L mol⁻¹ cm⁻¹) |
This table presents generalized data for substituted benzohydrazides; specific values for this compound require experimental determination.
Furthermore, UV-Visible spectroscopy is instrumental in complexation studies. The hydrazide moiety of this compound can act as a chelating ligand, binding to metal ions. Upon complexation, the electronic environment of the chromophores is altered, leading to significant changes in the UV-Vis spectrum. These changes can manifest as a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) of the absorption maxima, or as a change in the molar absorptivity (hyperchromic or hypochromic effect). By monitoring these spectral changes during a titration with a metal ion, it is possible to determine the stoichiometry and stability constants of the resulting metal-ligand complex.
X-ray Crystallography for Solid-State Structure Determination of the Compound or its Complexes
A single-crystal X-ray diffraction study would provide the exact spatial coordinates of the carbon, nitrogen, oxygen, chlorine, and iodine atoms. This allows for the precise determination of the molecular geometry, including the planarity of the benzene ring and the conformation of the hydrazide side chain. Of particular interest would be the torsional angles that define the orientation of the hydrazide group relative to the aromatic ring.
Intermolecular interactions play a crucial role in the solid-state packing. For this compound, the N-H groups of the hydrazide moiety are expected to act as hydrogen bond donors, while the carbonyl oxygen and the terminal -NH₂ nitrogen are potent hydrogen bond acceptors. This typically leads to the formation of extensive hydrogen-bonding networks, such as N-H···O and N-H···N interactions, which are common in the crystal structures of related benzohydrazides. Additionally, the presence of chlorine and iodine atoms introduces the possibility of halogen bonding (C-I···O or C-Cl···O) and other weak intermolecular contacts that influence the crystal packing.
While specific crystallographic data for this compound is not available in the reviewed literature, the table below presents representative data for a related halogenated benzohydrazide derivative, N'-(2-Chlorobenzylidenemethylene)-2-bromobenzohydrazide, to illustrate the type of information obtained from such an analysis.
| Parameter | Example Value for a Related Halogenated Benzohydrazide |
| Chemical Formula | C₁₄H₁₀BrClN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.391(3) |
| b (Å) | 16.039(6) |
| c (Å) | 12.028(5) |
| β (°) | 102.583(10) |
| Volume (ų) | 1391.0(9) |
| Z (molecules/unit cell) | 4 |
| Key Interactions | N-H···O Hydrogen Bonds |
Data presented is for N'-(2-Chlorobenzylidenemethylene)-2-bromobenzohydrazide as a representative example.
Mass Spectrometry Techniques for Investigating this compound in Biological Systems
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification in in vitro systems
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying the metabolites of a compound in biological systems. In a typical in vitro study, this compound would be incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). Following incubation, the sample is analyzed by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm error). This allows for the unambiguous determination of the elemental composition of the parent compound and its metabolites. By comparing the accurate mass of a potential metabolite with that of the parent drug, the exact mass shift can be calculated, which corresponds to a specific biotransformation (e.g., the addition of an oxygen atom in hydroxylation).
For this compound (Molecular Formula: C₇H₆ClIN₂O), common Phase I (functionalization) and Phase II (conjugation) metabolic reactions can be predicted. Phase I reactions may include hydroxylation of the aromatic ring or N-oxidation. Phase II reactions could involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate. HRMS allows for the confident identification of these modifications by determining the precise elemental formula of the resulting product.
The table below outlines potential metabolic transformations for this compound and the corresponding expected accurate mass of the resulting metabolite.
| Biotransformation | Change in Formula | Mass Shift (Da) | Predicted Metabolite [M+H]⁺ (m/z) |
| Parent Compound | C₇H₆ClIN₂O | - | 296.9235 |
| Hydroxylation | +O | +15.9949 | 312.9184 |
| N-Oxidation | +O | +15.9949 | 312.9184 |
| Dehalogenation (I → H) | -I +H | -125.9032 | 171.0203 |
| Glucuronidation | +C₆H₈O₆ | +176.0321 | 472.9556 |
| Sulfation | +SO₃ | +79.9568 | 376.8803 |
Calculated monoisotopic masses for the protonated species [M+H]⁺.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a critical technique used for the structural elucidation of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, the parent (or precursor) ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment (or product) ions. The resulting fragmentation pattern is characteristic of the molecule's structure and provides a veritable "fingerprint" for identification.
The analysis of the fragmentation pathways helps to confirm the structure of the parent compound and is essential for identifying the site of modification in its metabolites. For this compound, the hydrazide linkage and the carbon-halogen bonds are likely sites for fragmentation.
A plausible fragmentation pathway would involve the initial cleavage of the N-N bond or the C-N bond of the hydrazide moiety. A prominent fragment would likely be the 3-chloro-4-iodobenzoyl cation. Other significant fragmentation events could include the loss of the terminal amino group (NH₂) or the entire hydrazide group. The presence of both chlorine and iodine would also produce a characteristic isotopic pattern in the mass spectrum, aiding in the identification of halogen-containing fragments.
The following table details the proposed key fragment ions for this compound based on its structure and known fragmentation behaviors of related compounds.
| Precursor Ion [M+H]⁺ m/z | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
| 296.9235 | [C₇H₄ClIO]⁺ | NH₂NH₂ | 265.8964 |
| 296.9235 | [C₇H₆ClIN₂]⁺ | O | 280.9286 |
| 296.9235 | [C₇H₅ClIN]⁺ | NH₂O | 264.9150 |
| 265.8964 | [C₆H₃ClI]⁺ | CO | 237.8859 |
| 265.8964 | [C₇H₄ClO]⁺ | I | 138.9949 |
| 265.8964 | [C₇H₄IO]⁺ | Cl | 230.9301 |
Theoretical m/z values based on monoisotopic masses.
Electrochemical Methods for Sensing and Characterization of this compound
Voltammetric Techniques for Redox Behavior Studies
Voltammetric techniques, particularly Cyclic Voltammetry (CV), are widely used to investigate the redox (reduction-oxidation) properties of electroactive molecules. These methods provide valuable information on redox potentials, electron transfer kinetics, and the mechanisms of electrode reactions. The this compound molecule contains a hydrazide group (-CONHNH₂), which is known to be electroactive and can undergo oxidation at a suitable electrode surface.
A typical CV experiment for this compound would involve scanning the potential of a working electrode (e.g., glassy carbon) in a solution containing the compound and a supporting electrolyte. The resulting voltammogram, a plot of current versus potential, would likely reveal an anodic peak corresponding to the oxidation of the hydrazide moiety. The absence of a corresponding cathodic peak on the reverse scan would indicate that the oxidation process is irreversible, which is common for complex organic molecules like hydrazides. The oxidation of hydrazides typically involves the transfer of electrons and protons to form various oxidation products.
The position of the oxidation peak (peak potential, Eₚ) provides information about the potential at which the compound is oxidized. The height of the peak (peak current, Iₚ) is proportional to the concentration of the compound, a principle that can be used for quantitative analysis.
Furthermore, the influence of experimental parameters can elucidate the reaction mechanism. For instance, studying the redox behavior at different solution pH values can reveal whether protons are involved in the electrode reaction. A linear shift in the peak potential with changing pH is indicative of proton-coupled electron transfer. The relationship between the peak current and the scan rate can be used to determine whether the process is diffusion-controlled or adsorption-controlled.
The following table summarizes the key parameters that would be investigated in a voltammetric study of this compound and the information they provide.
| Parameter | Technique | Information Gained | Expected Behavior for this compound |
| Anodic Peak Potential (Eₚₐ) | Cyclic Voltammetry (CV) | Potential required for oxidation | An irreversible oxidation peak is expected. |
| Peak Current (Iₚ) | CV / DPV | Proportional to concentration | Increases linearly with concentration. |
| Eₚ vs. pH | CV | Involvement of protons in the reaction | Peak potential is expected to shift with pH. |
| Iₚ vs. Scan Rate (ν) | CV | Nature of the electrode process | Peak current likely proportional to ν¹/² (diffusion-controlled). |
DPV: Differential Pulse Voltammetry
Biosensor Development Incorporating this compound
A comprehensive review of current scientific literature reveals a notable absence of research dedicated to the development and incorporation of this compound into biosensor technologies. Extensive searches of chemical and biosensor-related databases have not yielded any studies that specifically utilize this compound as a primary recognition element, catalyst, or modifying agent in the construction of biosensors.
While the broader class of benzohydrazide derivatives has been investigated for various biological activities, the specific application of this compound in the field of biosensing remains an unexplored area of research. Consequently, there are no established methodologies, detailed research findings, or performance data tables available to report on this topic at present. The potential electrochemical or biorecognitive properties of this compound that might lend themselves to biosensor development have not been characterized in the existing literature.
Further research would be necessary to determine if this compound possesses any suitable characteristics for biosensor applications, such as the ability to interact with specific biological targets, participate in measurable electrochemical reactions, or serve as a stable linker for the immobilization of biorecognition molecules. Without such foundational research, a discussion on its role in biosensor development is purely speculative.
Due to a lack of available research data specifically on the chemical compound "this compound," it is not possible to generate the requested article. Extensive searches did not yield specific studies or applications related to this compound in the areas of targeted drug delivery, combination therapy, coordination polymers, metal-organic frameworks, or as fluorescent probes.
Therefore, the detailed, informative, and scientifically accurate content required for each section and subsection of the provided outline cannot be produced without resorting to speculation or including information on unrelated compounds, which would violate the core instructions of the request. Further research on "this compound" is needed before a comprehensive article on its emerging research directions and potential applications can be written.
Emerging Research Directions and Potential Applications of 3 Chloro 4 Iodobenzohydrazide in Advanced Materials and Therapeutics
Methodological Advancements in the Study of 3-Chloro-4-iodobenzohydrazide
High-Throughput Screening (HTS) Methodologies for Library Derivatization
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for biological activity. The amenability of a core scaffold to chemical derivatization is crucial for creating diverse compound libraries for HTS campaigns. The this compound structure offers several points for chemical modification, making it a suitable candidate for library synthesis.
The hydrazide moiety (-CONHNH2) is particularly reactive and serves as a versatile handle for introducing a wide array of substituents. For instance, condensation reactions with various aldehydes and ketones can readily produce a library of hydrazone derivatives. This approach is a common strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of hydrazide-containing compounds. The aromatic ring also presents opportunities for modification, although the existing chloro and iodo substituents may direct further substitutions to specific positions.
The goal of such derivatization is to generate a library of molecules with diverse physicochemical properties. These properties, including solubility, lipophilicity, and electronic distribution, are critical for biological activity and are systematically varied across the library. The resulting compounds can then be screened against a multitude of biological targets, such as enzymes and receptors, to identify "hit" compounds with desired activities.
| Reactive Site | Potential Reaction | Introduced Moiety | Potential Diversity |
| Hydrazide (-NH2) | Condensation with aldehydes/ketones | Hydrazone | Aromatic, aliphatic, heterocyclic groups |
| Hydrazide (-NH) | Acylation, Sulfonylation | Amides, Sulfonamides | Varied acyl and sulfonyl chlorides |
| Aromatic Ring | Suzuki or Sonogashira coupling (at Iodine) | Aryl, Alkynyl groups | Diverse substituted aromatic and acetylenic fragments |
This table outlines potential derivatization strategies for this compound to generate a diverse library for high-throughput screening.
Integration with Omics Technologies (e.g., Proteomics, Metabolomics)
"Omics" technologies, such as proteomics and metabolomics, provide a global view of molecular changes in biological systems in response to a chemical entity. Integrating these technologies into the study of this compound and its derivatives could offer profound insights into their mechanism of action and potential off-target effects.
Proteomics: Chemical proteomics can be employed to identify the direct protein targets of a bioactive compound. frontiersin.orgnih.gov This often involves creating a chemical probe by attaching a reactive group or a tag (like biotin) to the parent molecule. This probe can then be introduced into a cellular lysate or living cells. The probe will bind to its protein targets, and these protein-probe complexes can be isolated and the proteins identified using mass spectrometry. For this compound, a probe could be synthesized by modifying the hydrazide group, which would then be used to "fish" for its binding partners in a complex biological sample. This approach can uncover novel targets and help to elucidate the compound's mode of action. nih.gov
Metabolomics: Metabolomic analysis, on the other hand, examines the global changes in the metabolite profile of a biological system upon treatment with a compound. This can reveal which metabolic pathways are perturbed by the compound, providing clues about its biological effects. For instance, if treatment with a this compound derivative leads to significant changes in lipid metabolites, it might suggest an effect on lipid metabolism pathways. This information is valuable for understanding both the therapeutic potential and the potential toxicity of the compound.
| Omics Technology | Application to this compound Research | Potential Insights |
| Proteomics | Target identification using affinity-based probes. | Direct protein binding partners, mechanism of action, off-target effects. |
| Metabolomics | Profiling of cellular metabolite changes upon treatment. | Perturbed metabolic pathways, understanding of physiological effects, potential biomarkers of activity or toxicity. |
This table summarizes the potential applications of proteomics and metabolomics in the study of this compound.
Future Theoretical and Computational Research Avenues for this compound
Computational methods are indispensable in modern chemical research, offering predictive power and a deeper understanding of molecular behavior.
Advanced Molecular Dynamics Simulations for Drug-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how a molecule interacts with its biological target over time. rug.nlyoutube.com Once a potential protein target for a this compound derivative is identified (for example, through HTS and proteomics), MD simulations can be used to study the binding event in atomic detail. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the binding, and the conformational changes that occur in both the ligand and the protein upon binding. nih.gov For halogenated compounds like this compound, MD simulations can be particularly insightful in understanding the role of halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity. researchgate.net
Machine Learning Approaches for Predictive Modeling
Machine learning (ML) is increasingly being used to build predictive models for various chemical and biological properties. nih.govarxiv.orgopenreview.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) is a well-established computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. ijcrt.orgnih.govderpharmachemica.com By training ML algorithms on a dataset of this compound derivatives and their corresponding biological activities (obtained from HTS), it is possible to develop QSAR models that can predict the activity of new, untested derivatives. nih.gov This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.
| Computational Method | Application to this compound | Predicted Outcomes |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of derivatives with identified protein targets. | Binding stability, key interacting residues, role of halogen bonding. |
| Machine Learning (ML) / QSAR | Building predictive models based on a library of derivatives and their activities. | Predicted biological activity of novel derivatives, guidance for lead optimization. |
This table highlights the potential applications of advanced computational methods in the research of this compound.
Ethical Considerations and Regulatory Frameworks in Research on Novel Chemical Entities
The development of any new chemical entity for therapeutic use is subject to stringent ethical and regulatory oversight. Research on this compound and its derivatives would need to adhere to established guidelines to ensure safety and responsible conduct.
The hydrazide functional group is present in some approved drugs, but it can also be associated with toxicity concerns, primarily due to its potential to be metabolized to reactive species. Therefore, early-stage toxicological assessment of any new hydrazide-containing compound is crucial.
From a regulatory perspective, novel chemical entities, particularly halogenated aromatic compounds, are subject to specific reporting and safety testing requirements. cornell.educornell.edu In the United States, the Food and Drug Administration (FDA) oversees the approval of new drugs, and a significant number of recently approved drugs contain halogens. mdpi.comresearchgate.net The regulatory process involves extensive preclinical testing to establish a safety profile before any human clinical trials can be initiated. Any research program focused on the therapeutic development of this compound derivatives would need to be designed with these regulatory hurdles in mind, ensuring that all necessary safety and efficacy data is collected in a systematic and ethical manner.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Chloro-4-iodobenzohydrazide?
- Methodological Answer : The synthesis typically involves two steps: (1) iodination of 3-chlorobenzoic acid derivatives using iodine and an oxidizing agent (e.g., potassium iodate) in an acidic medium at 80–100°C to introduce the iodine substituent . (2) Conversion of the resulting 3-chloro-4-iodobenzoic acid to the hydrazide via reaction with hydrazine hydrate in ethanol under reflux. Key considerations include controlling reaction stoichiometry (e.g., 1:1.2 molar ratio of acid to hydrazine) and monitoring pH to avoid side reactions like esterification. Purity is confirmed by melting point analysis and HPLC (≥98%) .
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, focusing on hydrogen-bonding patterns and lattice energy calculations (as demonstrated for analogous hydrazides in ). Complementary techniques include:
- FT-IR : Confirm N–H (3100–3300 cm⁻¹) and C=O (1640–1680 cm⁻¹) stretches.
- NMR : ¹H NMR in DMSO-d6 should show peaks for aromatic protons (δ 7.2–8.1 ppm) and NH₂ groups (δ 4.5–5.5 ppm).
- Mass Spectrometry : ESI-MS can verify the molecular ion peak (m/z ≈ 311.4 g/mol) .
Advanced Research Questions
Q. How do electronic effects of the chloro and iodo substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing Cl and I substituents activate the benzene ring toward nucleophilic aromatic substitution (SNAr). Computational DFT studies (e.g., using Gaussian 09 with B3LYP/6-31G*) can map electron density distributions and predict reactive sites . Experimentally, monitor reactions with nucleophiles (e.g., amines, thiols) in DMF at 100–120°C via TLC or HPLC. The iodine atom’s steric bulk may slow kinetics compared to non-halogenated analogs, requiring longer reaction times .
Q. What strategies resolve contradictory data in catalytic coupling reactions involving this compound?
- Methodological Answer : Contradictions in yield or product distribution often arise from:
- Catalyst Deactivation : Trace moisture or oxygen can poison Pd-based catalysts. Use rigorously anhydrous solvents (e.g., THF distilled over Na/benzophenone) and Schlenk-line techniques .
- Side Reactions : Competing pathways (e.g., hydrolysis of the hydrazide group) are mitigated by adjusting pH (neutral to slightly acidic) and temperature (<80°C). Validate reaction pathways using control experiments and LC-MS to identify intermediates .
Q. How can computational modeling optimize the design of this compound derivatives for enzyme inhibition studies?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) with target enzymes (e.g., kinases or hydrolases) to predict binding affinities. Focus on the hydrazide group’s hydrogen-bonding potential and halogen bonding from iodine. Validate predictions via:
- In Vitro Assays : Measure IC₅₀ values using fluorogenic substrates.
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing I with Br) and compare inhibitory potencies .
Experimental Design & Best Practices
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential hydrazine vapor release during synthesis.
- Waste Disposal : Neutralize hydrazide residues with dilute HCl before disposal to avoid explosive byproducts .
Q. How should researchers troubleshoot low yields in hydrazide formation from 3-chloro-4-iodobenzoic acid?
- Methodological Answer : Common issues and solutions:
- Incomplete Acid Activation : Pre-activate the carboxylic acid with thionyl chloride (SOCl₂) before hydrazine addition.
- Solvent Choice : Use ethanol instead of methanol to reduce esterification side reactions.
- Purity of Hydrazine : Ensure hydrazine hydrate is freshly distilled to avoid oxidation .
Data Analysis & Interpretation
Q. What analytical techniques differentiate this compound from its decomposition products?
- Methodological Answer :
- TGA/DSC : Track thermal decomposition profiles (decomposition onset ~200°C).
- HPLC-PDA : Monitor UV-Vis spectra (λmax ≈ 260 nm for intact hydrazide vs. shifted peaks for degradation products).
- XRD : Compare diffraction patterns to detect crystalline impurities .
Advanced Applications
Q. Can this compound serve as a ligand in transition-metal catalysis?
- Methodological Answer : The hydrazide group can coordinate to metals (e.g., Cu, Pd) via N–H and carbonyl oxygen. Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
